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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist

of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two

subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory

neurotransmission in the central nervous system (CNS). Due to its ability to block excessive

glutamate signaling, a key factor in excitotoxicity, CNQX disodium salt is an invaluable tool in

neuroscience research, particularly in studies of neurodegenerative diseases, epilepsy, and

ischemic brain injury. This technical guide provides a comprehensive overview of CNQX
disodium salt, including its physicochemical properties, mechanism of action, detailed

experimental protocols, and relevant signaling pathways.

Physicochemical Properties
CNQX disodium salt is a water-soluble derivative of CNQX, offering improved solubility and

ease of use in aqueous solutions for in vitro and in vivo experiments.
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Property Value Reference

CAS Number 479347-85-8 [1]

Molecular Formula C₉H₂N₄Na₂O₄ [1]

Molecular Weight 276.12 g/mol [1]

Purity >98% [2]

Solubility Soluble in water to 25 mM [1]

Form Solid [1]

Storage Desiccate at room temperature

Note: A hydrated form, CNQX disodium salt hydrate, is also available with CAS number

115066-14-3.

Mechanism of Action
CNQX disodium salt exerts its primary pharmacological effects by competitively inhibiting the

binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This

antagonism prevents the opening of these ligand-gated ion channels, thereby blocking the

influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron and reducing

neuronal depolarization.

In addition to its primary targets, CNQX also acts as an antagonist at the glycine modulatory

site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency. This can

contribute to its overall inhibitory effect on glutamatergic neurotransmission. Interestingly, under

certain experimental conditions, CNQX has been observed to increase the frequency of

spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a complex interaction with

GABAergic systems that is independent of its action on ionotropic glutamate receptors.[3]

Receptor Binding Affinity
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Receptor Target IC₅₀ Value Reference

AMPA Receptor 0.3 µM

Kainate Receptor 1.5 µM

NMDA Receptor (Glycine Site) 25 µM

Signaling Pathways
The binding of glutamate to AMPA and kainate receptors triggers a cascade of intracellular

events. CNQX, by blocking this initial step, effectively inhibits these downstream signaling

pathways, which are often implicated in both normal synaptic plasticity and pathological

excitotoxicity.
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CNQX antagonism of AMPA/kainate receptor signaling.

Kainate receptors can also signal through metabotropic pathways involving G-proteins, leading

to the modulation of downstream effectors such as adenylyl cyclase and phospholipase C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1662576?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Postsynaptic Membrane

Intracellular Space

Glutamate

Kainate Receptor

Binds

G-Protein

Activates

Effector Enzymes
(e.g., AC, PLC)

Modulates

Second Messengers
(e.g., cAMP, IP₃, DAG)

Produce

Protein Kinase
Cascades

Activate

Click to download full resolution via product page

Metabotropic signaling of kainate receptors.
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Experimental Protocols
Electrophysiology: Inhibition of Evoked and
Spontaneous Excitatory Postsynaptic Currents (EPSCs)
This protocol describes the use of CNQX disodium salt to block AMPA/kainate receptor-

mediated EPSCs in brain slices.

Materials:

Acute brain slices (e.g., from mouse prelimbic cortex)

Artificial cerebrospinal fluid (aCSF)

CNQX disodium salt stock solution (e.g., 20 mM in water)

Whole-cell patch-clamp setup

Stimulating electrode

Procedure:

Obtain whole-cell voltage-clamp recordings from a neuron of interest (e.g., layer V pyramidal

neuron).

Hold the neuron at a membrane potential of -60 to -70 mV.

To record evoked EPSCs (eEPSCs), place a stimulating electrode in a region providing

synaptic input to the recorded neuron (e.g., layers II/III). Deliver a single square pulse (150

µs) every 10 seconds at an intensity that elicits a reliable EPSC.

To record spontaneous EPSCs (sEPSCs), record for a period (e.g., 10 seconds) without

stimulation.

Establish a stable baseline recording of EPSCs in aCSF.

Bath-apply CNQX disodium salt at the desired concentration (a typical starting

concentration is 10 µM for full blockade).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1662576?utm_src=pdf-body
https://www.benchchem.com/product/b1662576?utm_src=pdf-body
https://www.benchchem.com/product/b1662576?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the reduction in both eEPSC and sEPSC amplitude. A concentration of 1 µM is often

sufficient to see a significant reduction.[4]
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Workflow for electrophysiological recording with CNQX.

Neuroprotection Assay: Attenuation of Kainic Acid-
Induced Excitotoxicity
This protocol provides a framework for assessing the neuroprotective effects of CNQX
disodium salt against excitotoxicity induced by the kainate receptor agonist, kainic acid, in

hippocampal slice cultures.

Materials:

Organotypic hippocampal slice cultures

Kainic acid

CNQX disodium salt

Propidium iodide (PI) or other viability stain

Fluorescence microscope

Procedure:

Prepare and maintain organotypic hippocampal slice cultures according to standard

protocols.

Induce excitotoxicity by exposing the cultures to kainic acid (e.g., 5 µM) for a specified

duration (e.g., 24 hours).
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In a parallel set of cultures, co-incubate with kainic acid and varying concentrations of CNQX
disodium salt.

After the treatment period, assess cell death by staining with propidium iodide, which labels

the nuclei of dead cells.

Capture fluorescent images and quantify the area of PI staining to determine the extent of

neuroprotection conferred by CNQX.

In Vivo Application: Seizure Models
CNQX has been utilized in various animal models of epilepsy to investigate the role of

AMPA/kainate receptors in seizure generation and propagation. For instance, in the WAG/Rij

rat model of absence epilepsy, intracerebroventricular injections of CNQX have been shown to

reduce spike-wave discharges in a dose-dependent manner.[5] In models of temporal lobe

epilepsy induced by kainic acid, systemic administration of CNQX can decrease the occurrence

of fast ripple events, which are associated with epileptogenic tissue.[6]

Example Dosing:

Rats (Intraperitoneal): 10 mg/kg[6]

Conclusion
CNQX disodium salt is a cornerstone pharmacological tool for investigating the roles of AMPA

and kainate receptors in both physiological and pathological processes. Its potent and

competitive antagonism, coupled with its improved water solubility, makes it an ideal choice for

a wide range of in vitro and in vivo applications. The experimental protocols and signaling

pathway diagrams provided in this guide offer a solid foundation for researchers and drug

development professionals to effectively utilize CNQX disodium salt in their studies of

excitotoxicity, neurodegeneration, and epilepsy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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